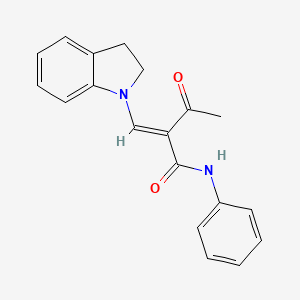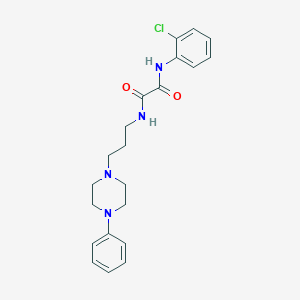
N1-(2-chlorophenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine derivatives, such as the one you mentioned, are important structural motifs that occur widely in natural products . They are often employed in drugs and show a wide range of biological and pharmaceutical activity .
Synthesis Analysis
Piperazine derivatives can be synthesized through various methods. One method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the reductive amination of certain compounds with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .
Molecular Structure Analysis
The structure of these compounds is typically characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy .
Chemical Reactions Analysis
The synthesized compounds often exhibit significant antibacterial and antifungal activity . The data is often compared with structure-based investigations using docking studies with the crystal structure of certain protein organisms .
Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely and are typically determined through various spectroscopic techniques .
Applications De Recherche Scientifique
Catalytic Protodeboronation for Alkene Hydromethylation
- Application : Recent research has reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach. When combined with a Matteson–CH₂–homologation, this protocol enables formal anti-Markovnikov alkene hydromethylation—a transformation previously unknown .
Neurotoxic Potential Assessment
- Research : Investigate B4’s neurotoxic potential by assessing its effects on acetylcholinesterase (AChE) activity and malondialdehyde (MDA) levels in the brain. Behavioral parameters and swimming potential of alevins can also be studied .
Anti-Tubercular Activity
Mécanisme D'action
Target of Action
It is known that piperazine derivatives, which this compound is a part of, are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs target a variety of receptors and enzymes, indicating a broad range of potential targets for the compound.
Mode of Action
Piperazine derivatives are known to interact with their targets in various ways, often acting as antagonists or inhibitors . The specific interactions would depend on the exact target and the structural characteristics of the compound.
Biochemical Pathways
Given the wide range of biological and pharmaceutical activity of piperazine derivatives , it can be inferred that multiple pathways could potentially be affected.
Result of Action
Based on the known effects of similar piperazine derivatives, it can be inferred that the compound could potentially have a variety of effects, depending on its specific targets and mode of action .
Orientations Futures
Propriétés
IUPAC Name |
N'-(2-chlorophenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN4O2/c22-18-9-4-5-10-19(18)24-21(28)20(27)23-11-6-12-25-13-15-26(16-14-25)17-7-2-1-3-8-17/h1-5,7-10H,6,11-16H2,(H,23,27)(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNVPIDFWSNMSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)C(=O)NC2=CC=CC=C2Cl)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-chlorophenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

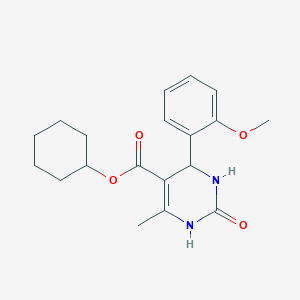
![(E)-N-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2380105.png)
![3-[[1-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2380106.png)
![4-[(3-Methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl sulfone](/img/structure/B2380107.png)
![4-[(4-Chlorophenyl)sulfonyl]-8-[(2-methylphenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2380108.png)
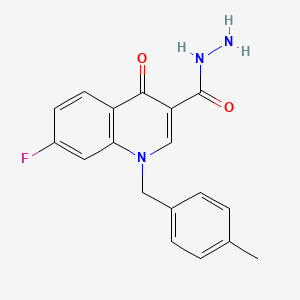
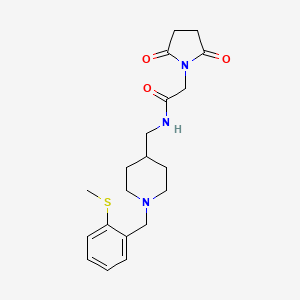
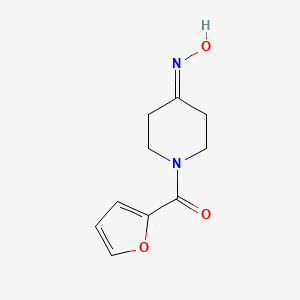
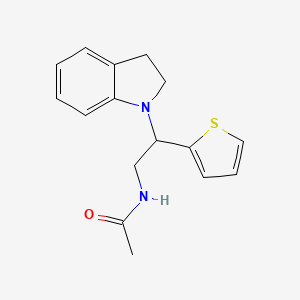
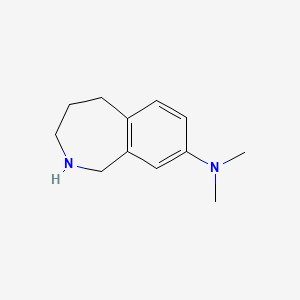
![3-chloro-N-(2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2380117.png)
![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]furan-2-carboxamide](/img/structure/B2380120.png)

